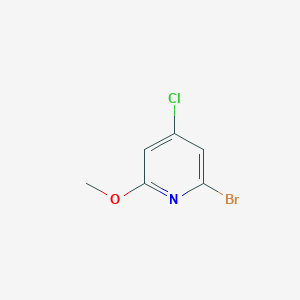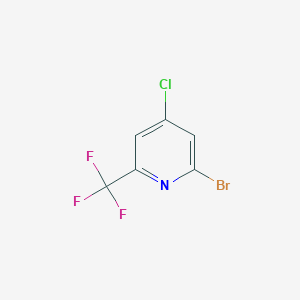
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has an average mass of 260.439 Da and a monoisotopic mass of 258.901123 Da . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine, is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine comprises a pyridine ring substituted with bromo, chloro, and trifluoromethyl groups . The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine has a density of 1.8±0.1 g/cm3, a boiling point of 220.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 86.9±25.9 °C . It has an index of refraction of 1.493 and a molar refractivity of 41.9±0.3 cm3 .Aplicaciones Científicas De Investigación
Reactant in Amination Reactions
“2-Bromo-4-chloro-6-(trifluoromethyl)pyridine” can serve as a reactant for the preparation of aminopyridines through amination reactions. Aminopyridines are important intermediates in pharmaceuticals and agrochemicals due to their bioactivity .
Catalytic Ligand in Oxidative Coupling
This compound may act as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene, catalyzed by palladium . This process is significant in the synthesis of complex organic molecules.
Fungicidal Activity
Derivatives of trifluoromethyl-substituted pyridine, which include “2-Bromo-4-chloro-6-(trifluoromethyl)pyridine”, have shown higher fungicidal activity than chlorine and other derivatives. This makes them valuable in the development of new fungicides .
Building Block in Synthesis
The compound is utilized as a building block for the condensation reactions in the synthesis of various organic compounds, including fluazinam, an agricultural fungicide .
Model Substrate for Functionalization
Chloro (trifluoromethyl)pyridines derivatives, which are closely related to “2-Bromo-4-chloro-6-(trifluoromethyl)pyridine”, are used as model substrates for regioexhaustive functionalization, an important step in organic synthesis .
Intermediate for Synthesis
It can also serve as an intermediate for the synthesis of other trifluoromethylpyridines, which are key components in various chemical products .
Direcciones Futuras
Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine, are expected to find many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJSKKKRUHOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
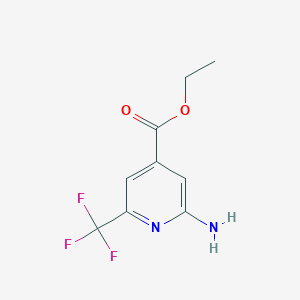
![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)
![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
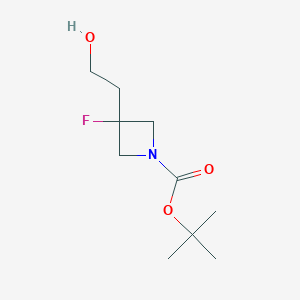
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)


![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)
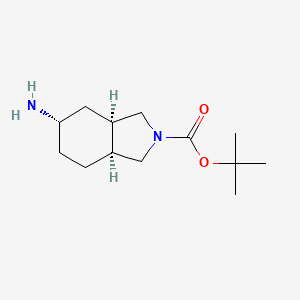
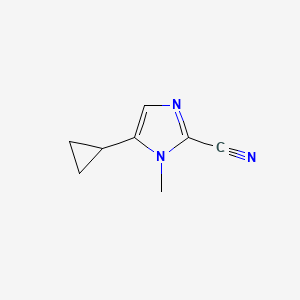
![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)
